Product packaging for H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH(Cat. No.:)

H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH

Cat. No.: B13030308
M. Wt: 751.8 g/mol
InChI Key: ONRPQKKYGVSVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH within Peptide Synthesis Research

This compound is not a simple amino acid derivative but a complex tripeptide fragment. Its structure suggests its role as a specialized cassette for introduction into a larger peptide sequence during solid-phase peptide synthesis (SPPS). The presence of two Fmoc protecting groups is particularly noteworthy. The Fmoc group is a cornerstone of modern peptide synthesis, prized for its base-lability, which allows for the stepwise assembly of peptide chains under mild conditions. peptide.com Typically, an amino acid building block will have a single N-terminal Fmoc group. The dual Fmoc protection in this molecule—one on the cysteine's side chain and one on the glycine's nitrogen—indicates a strategy for differential deprotection, enabling complex, branched, or cyclized peptide architectures.

The core of this building block is the γ-glutamyl-cysteine-glycine sequence, which is the structure of glutathione (B108866), a vital antioxidant in biological systems. nih.gov However, the specific stereochemistry and protecting groups of this compound distinguish it as a synthetic tool rather than a naturally occurring molecule.

Significance of γ-Glutamyl Peptides in Synthetic Design

The defining feature of this building block is the γ-glutamyl linkage, where the glutamate (B1630785) residue is connected to the cysteine via its side-chain carboxyl group, rather than the typical α-carboxyl group. This creates an isopeptidic bond. In nature, γ-glutamyl peptides are found in various organisms and play diverse biological roles. plos.orgplos.org The synthesis of peptides containing this linkage is a subject of ongoing research. wikipedia.org

From a synthetic design perspective, incorporating a γ-glutamyl bond can confer several advantages:

Increased Proteolytic Resistance: The non-standard γ-linkage is often less susceptible to cleavage by proteases, which primarily recognize α-peptide bonds. This can enhance the in vivo half-life of a synthetic peptide.

Conformational Constraints: The introduction of a γ-amino acid residue alters the peptide backbone, introducing different conformational possibilities compared to a standard α-peptide. This can be used to induce specific secondary structures, such as turns or helices. escholarship.org

The synthesis of γ-glutamyl peptides can be achieved through enzymatic or chemical methods. plos.orgplos.org The availability of building blocks like this compound facilitates their incorporation into larger synthetic peptides via established SPPS protocols.

Implications of DL-Stereochemistry in Peptide Building Blocks

The use of a racemic mixture of both D- and L-isomers for the glutamic acid and cysteine residues (indicated by "DL") is a deliberate design choice with significant implications. While proteins in nature are almost exclusively composed of L-amino acids, the inclusion of D-amino acids is a powerful tool in medicinal chemistry and peptide design. nih.gov

The primary motivations for using a DL-mixture in a building block include:

Creation of Peptide Libraries: The use of a DL-building block can lead to the synthesis of a diastereomeric mixture of the final peptide. This can be a strategy for generating peptide libraries for screening purposes to identify stereoisomers with optimal activity.

Enhanced Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are stereospecific for L-amino acids. nih.gov

Novel Conformations: The incorporation of D-amino acids disrupts the natural helical and sheet structures formed by L-amino acids, leading to unique three-dimensional conformations. This can result in altered binding affinities and specificities for biological targets.

The analytical separation and characterization of the resulting diastereomeric peptides are crucial steps in such research, often requiring advanced chromatographic techniques. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H37N3O10S B13030308 H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH

Properties

Molecular Formula

C40H37N3O10S

Molecular Weight

751.8 g/mol

IUPAC Name

2-amino-5-[[1-[carboxymethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C40H37N3O10S/c41-33(38(48)49)17-18-35(44)42-34(22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32)37(47)43(19-36(45)46)39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31/h1-16,31-34H,17-22,41H2,(H,42,44)(H,45,46)(H,48,49)

InChI Key

ONRPQKKYGVSVNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)C(=O)C(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Synthetic Design and Methodologies for H Dl Gglu Dl Cys Fmoc N Fmoc Gly Oh

Strategic Considerations for Peptide Backbone Assembly

The construction of the peptide backbone for H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH can be approached through several established methodologies. The choice of strategy is dictated by factors such as scale, desired purity, and the unique structural features of the target molecule, including the γ-linkage and the specific protecting groups.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where a peptide chain is assembled stepwise while anchored to an insoluble polymer support. bachem.com The most common approach, Fmoc/tBu chemistry, utilizes the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups (e.g., tert-Butyl) for permanent side-chain protection. peptide.comaltabioscience.com This orthogonality allows for selective deprotection at each cycle. peptide.combiosynth.com The general SPPS cycle involves:

Attachment of the C-terminal amino acid to a resin. peptide.com

Removal of the temporary Nα-Fmoc protecting group with a secondary amine, typically piperidine (B6355638). peptide.comrsc.org

Coupling of the next Nα-Fmoc-protected amino acid using an activating agent. rsc.org

Repetition of the deprotection and coupling steps until the desired sequence is assembled. bachem.com

For synthesizing protected peptide fragments like the target molecule, which has a free C-terminal carboxylic acid, a highly acid-labile resin such as 2-chlorotrityl chloride resin is employed. uci.edupeptide.com This allows the completed peptide to be cleaved from the support under mild acidic conditions that leave side-chain protecting groups, like the specified Cys(Fmoc) and N(Fmoc)Gly, intact. peptide.comacs.org

However, the presence of an Fmoc group on the cysteine side chain poses a significant challenge to standard iterative SPPS. Since the side-chain Fmoc is labile under the same basic conditions used to remove the temporary Nα-Fmoc group, a standard stepwise synthesis is not feasible without losing the side-chain protection. chempep.com This suggests that SPPS would be best utilized to create smaller, manageable fragments that are later combined using a different strategy.

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase or classical synthesis, involves building the peptide chain in a homogenous solvent system. fiveable.me Unlike SPPS, intermediates are isolated and purified after each coupling and deprotection step. acs.org While often more labor-intensive than SPPS, LPPS offers greater flexibility in reaction conditions and is well-suited for small- to medium-sized peptides or those with complex, non-standard modifications. fiveable.melibretexts.org

For a small tripeptide like this compound, LPPS is a highly viable strategy. fiveable.me It allows for precise control over the introduction of the unusual γ-glutamyl linkage and the specific Fmoc protecting groups. The synthesis could proceed by coupling protected amino acid derivatives sequentially. A key advantage is the ability to characterize each intermediate fully, ensuring the integrity of the complex structure before proceeding to the next step. Recent advancements aim to simplify the purification process in LPPS, for example, through Group-Assisted Purification (GAP) chemistry, which avoids chromatography. nih.gov

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Principle Stepwise assembly on an insoluble resin support. bachem.comStepwise assembly in a homogenous solvent system. fiveable.me
Purification Only the final product is purified after cleavage from the resin.Intermediates are isolated and purified after each step. acs.org
Reagent Use Requires excess reagents to drive reactions to completion. nih.govStoichiometric amounts of reagents can be used.
Suitability for Target Suitable for creating protected fragments using specific resins (e.g., 2-chlorotrityl). uci.edupeptide.com Challenging for direct synthesis due to non-orthogonal Fmoc groups.Highly suitable due to its flexibility for non-standard modifications and small peptide size. fiveable.melibretexts.org
Key Advantage Speed and potential for automation. nih.govHigh degree of control and characterization of intermediates. fiveable.me

Table 1. A comparative overview of SPPS and LPPS methodologies as they apply to the synthesis of this compound.

This strategy is particularly well-suited for synthesizing this compound. The molecule could be disconnected into more easily accessible fragments. A primary challenge in fragment condensation is the risk of racemization of the C-terminal amino acid of the activated fragment during the coupling step. peptide.com However, this risk is minimized when the C-terminal residue of the fragment is glycine (B1666218), as is the case in one potential fragmentation pattern for the target molecule. peptide.com

StrategyN-Terminal FragmentC-Terminal FragmentCoupling PointKey Consideration
[1+2] Condensation Protected H-DL-gGlu-OHH-DL-Cys(Fmoc)-N(Fmoc)Gly-OHgGlu-(Cys)Synthesis of the complex C-terminal dipeptide fragment.
[2+1] Condensation H-DL-gGlu-DL-Cys(Fmoc)-OHH-N(Fmoc)Gly-OHCys-(Gly)Activation of the Cys residue risks racemization. The use of a Gly fragment at the C-terminus is beneficial. peptide.com

Table 2. Potential fragment condensation strategies for the assembly of this compound.

Chemo-enzymatic peptide synthesis (CEPS) utilizes enzymes, such as proteases or engineered ligases, to catalyze the formation of peptide bonds. rug.nlnih.gov This approach offers significant advantages, including high stereo- and regioselectivity, the absence of racemization, and the use of mild, aqueous reaction conditions. rug.nlnih.gov

The presence of a γ-glutamyl linkage in the target molecule makes CEPS an attractive option. Certain enzymes exhibit specificity that can be harnessed to form this non-canonical peptide bond. For example, papain has been used to synthesize phytochelatin-like peptides containing γ-glutamyl-cysteine linkages. nih.gov More advanced, engineered enzymes like peptiligase or omniligase have been developed for efficient fragment condensation with broad substrate scope, further expanding the potential of CEPS. rug.nlrsc.org A plausible chemo-enzymatic strategy would involve the enzymatic coupling of a glutamic acid derivative to a pre-synthesized Cys(Fmoc)-N(Fmoc)Gly-OH dipeptide.

Protecting Group Chemistry for this compound

The success of any peptide synthesis hinges on a robust and compatible protecting group strategy. biosynth.comnih.gov Protecting groups are essential to prevent unwanted side reactions at the Nα-amino group, the C-terminal carboxyl group, and reactive amino acid side chains. biosynth.comlibretexts.org

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used temporary protecting group for the Nα-amino function in SPPS. nih.gov Its key feature is its lability to mild bases (e.g., 20% piperidine in DMF), while remaining stable to the acidic conditions used to cleave the finished peptide from the resin and/or remove permanent side-chain protecting groups. altabioscience.comchempep.com

This relationship defines the principle of orthogonality, which is fundamental to the popular Fmoc/tBu strategy. peptide.comaltabioscience.com In this scheme, the temporary Nα-Fmoc group and the permanent acid-labile side-chain protecting groups (like tBu, Trt, Pbf) can be removed selectively without affecting each other. peptide.comnih.gov This allows for the controlled, stepwise elongation of the peptide chain. nih.gov

In the specific case of this compound, the Fmoc groups are not used in their standard, temporary role. Instead, they are part of the final, target structure, protecting the cysteine side chain and the glycine amide nitrogen. This presents a direct conflict with the standard Fmoc/tBu SPPS methodology, as any step designed to remove a temporary Nα-Fmoc group would also cleave the Fmoc groups on the Cys and Gly residues. Consequently, the synthetic design must treat these Fmoc groups as permanent and select backbone construction strategies (such as a tailored LPPS or fragment condensation) and orthogonal protecting groups for any temporary blocking that are compatible with their stability.

Group LocationProtecting GroupTypical RoleRole in Target MoleculeOrthogonality Consideration
gGlu Nα-Amine None (H-)N/AFree amineMust be protected during synthesis (e.g., with Boc) and deprotected last.
Cys Side-Chain FmocN/A (Typically Trt, Acm, StBu)PermanentNon-orthogonal with standard temporary Nα-Fmoc protection. altabioscience.comchempep.com
Gly Amide Nitrogen FmocN/APermanentHighly unusual placement; non-orthogonal with standard Nα-Fmoc deprotection.
Gly C-Terminus None (-OH)N/AFree acidMust be protected during coupling steps (e.g., as a methyl or benzyl (B1604629) ester) and deprotected. libretexts.org

Table 3. Analysis of the protecting group scheme for this compound.

Deprotection Kinetics and Selectivity in Multi-Fmoc Systems

The target molecule, this compound, uniquely features two Fmoc protecting groups on the cysteine and glycine residues. This presents a challenge regarding the kinetics and selectivity of their removal. The deprotection of the Nα-Fmoc group is a critical step in SPPS, typically achieved using a solution of a secondary amine, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netnih.govresearchgate.netspringernature.com

The mechanism of Fmoc removal proceeds via a β-elimination reaction initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by the base. nih.govspringernature.com This generates a dibenzofulvene (DBF) intermediate, which is then scavenged by the amine to prevent its re-addition to the newly liberated amino group. nih.gov

The rate of Fmoc deprotection can be influenced by several factors:

Basicity and Concentration of the Amine: Primary and secondary amines like piperidine rapidly remove the Fmoc group, often within minutes. researchgate.netspringernature.com Tertiary amines are generally slower. researchgate.netspringernature.com

Solvent Polarity: Deprotection is faster in polar solvents like DMF or N-methylpyrrolidone (NMP) compared to less polar solvents like dichloromethane (B109758) (DCM). researchgate.netspringernature.com

Steric Hindrance: The amino acid residue itself can influence the deprotection rate. For instance, deprotection of Fmoc from a sterically hindered amino acid might be slower. nih.gov

In a system with multiple Fmoc groups, such as the one , achieving selective deprotection can be difficult. Standard piperidine treatment will likely remove both Fmoc groups simultaneously. Achieving selectivity would require a finely tuned deprotection strategy, possibly involving:

Milder basic conditions: Using a weaker base or a lower concentration of piperidine might allow for differential deprotection, although this is not a standard or reliable method.

Alternative deprotection reagents: Research has explored alternatives to piperidine, which could potentially offer different selectivity profiles. nih.gov

Orthogonal Fmoc derivatives: The use of modified Fmoc groups with different labilities, such as the 2-sulfonil-9-fluorenylmethoxycarbonyl (Sulfmoc) or 9-(2,7-dibromo)fluorenylmethoxycarbonyl (Bsmoc) groups, could provide a route to selective deprotection.

A study on the deprotection kinetics of Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH showed that the time required for complete deprotection can vary depending on the amino acid. nih.gov This suggests that the local chemical environment plays a role in the reaction rate. For the target molecule, the presence of two Fmoc groups in close proximity could lead to complex kinetic behavior. It is conceivable that the deprotection of one Fmoc group might influence the rate of removal of the second due to changes in local polarity or steric hindrance.

A novel approach for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been reported, which could be valuable for sensitive peptides and offers an alternative to basic conditions. acs.orgnih.gov Another method involves the use of aluminum trichloride (B1173362) and N,N-dimethylaniline for the deprotection of N-Fmoc-alpha-amino acid methyl esters. nih.gov However, the applicability and selectivity of these methods for a multi-Fmoc system would require specific investigation.

The following table illustrates the half-lives of Fmoc-ValOH deprotection with different amine bases in DMF, highlighting the superior efficiency of piperidine. total-synthesis.com

BaseHalf-life (seconds)
PiperidineInstantaneous
MorpholineInstantaneous
Diethylamine~ 3600
Triethylamine~ 7200

Peptide Bond Formation Mechanism and Optimization for this compound

The formation of the peptide (amide) bond is the cornerstone of peptide synthesis. khanacademy.org This process involves the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. creative-peptides.comfiveable.me

Coupling Reagent Selection and Activation Chemistries

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. bachem.com These reagents work by converting the carboxylic acid into a more reactive intermediate. creative-peptides.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) have been used for decades. iris-biotech.de They form an O-acylisourea intermediate which then reacts with the amine. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial to suppress racemization and other side reactions. iris-biotech.deuni-kiel.de

Onium Salts (Phosphonium and Aminium/Uronium): These reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), are generally more reactive and lead to faster coupling rates. bachem.comiris-biotech.de They require the presence of a base for activation. bachem.com HATU, an aminium salt, is highly reactive but has safety concerns due to its potential explosiveness. iris-biotech.de COMU is considered a safer and highly effective alternative. iris-biotech.deacs.org

The selection of the appropriate coupling reagent depends on factors such as the steric hindrance of the amino acids being coupled and the desired reaction conditions. iris-biotech.de For the synthesis of this compound, a highly efficient coupling reagent like COMU or a combination of DIC/OxymaPure would be suitable choices.

The following table provides a comparison of common coupling reagents.

Coupling ReagentClassKey Features
DCC/DICCarbodiimideCost-effective, requires additives to suppress racemization. iris-biotech.denih.gov
PyBOPPhosphonium (B103445) SaltHigh coupling rates, contains potentially explosive HOBt. bachem.com
HBTU/TBTUAminium/Uronium SaltWell-suited for standard couplings, contain HOBt. bachem.com
HATUAminium SaltHighly reactive, potentially explosive. iris-biotech.de
COMUAminium SaltHighly reactive, good stability, safer alternative to HATU. iris-biotech.deacs.org

Challenges in Amide Bond Formation with Racemic Precursors

The use of racemic (DL) precursors for both glutamic acid and cysteine introduces significant challenges in the synthesis of this compound. The primary issue is the potential for the formation of a complex mixture of diastereomers. When coupling a racemic amino acid to another chiral center, two diastereomeric products can be formed. In this specific tripeptide, the coupling of DL-Cys(Fmoc) to N(Fmoc)Gly-OH will result in two diastereomers. The subsequent coupling of DL-gGlu will then lead to a mixture of four diastereomers.

Furthermore, the activation of the carboxylic acid of an amino acid can lead to racemization of the α-carbon, especially for residues like cysteine and histidine. nih.govpeptide.com This epimerization occurs through the formation of an oxazolone (B7731731) intermediate. uni-kiel.de The choice of coupling reagent and the addition of racemization suppressants like HOBt are critical to minimize this side reaction. uni-kiel.depeptide.com The use of racemic precursors already complicates the stereochemical outcome, and any additional racemization during coupling will further increase the complexity of the product mixture, making purification exceedingly difficult.

Specificity of γ-Amide Linkage Formation

A key structural feature of the target molecule is the γ-amide linkage involving glutamic acid. In standard peptide synthesis, the peptide bond is formed at the α-carboxyl group of the amino acid. To achieve the specific formation of a γ-amide bond, the α-carboxyl group of glutamic acid must be protected while the γ-carboxyl group remains free for coupling.

This is typically achieved by using a glutamic acid derivative where the α-carboxyl group is protected, for example, as a benzyl (Bzl) or allyl (All) ester, while the γ-carboxyl group is activated for coupling. The synthesis of such selectively protected glutamic acid building blocks is a crucial prerequisite for the successful synthesis of the target peptide. researchgate.net The use of Fmoc-Glu(O-tBu)-OH, a standard building block in SPPS, would lead to the formation of the α-amide linkage. Therefore, a custom-synthesized or commercially available γ-activated glutamic acid derivative is necessary.

Stereochemical Control and Racemization Mitigation During Synthesis

Controlling the stereochemistry and minimizing racemization are critical challenges in the synthesis of any peptide, and these are amplified in the case of this compound due to the presence of two racemic centers.

Racemization during coupling: As mentioned previously, the activation of the N-protected amino acid can lead to racemization at the α-carbon, particularly for sensitive residues like cysteine. peptide.comnih.gov The mechanism involves the formation of a planar oxazolone intermediate, which can be protonated from either side, leading to a loss of stereochemical integrity. uni-kiel.de

Strategies to mitigate racemization during coupling include:

Choice of Coupling Reagent: Carbodiimide-based methods, especially when used with additives like HOBt or OxymaPure, are generally considered to be less prone to causing racemization compared to some of the more reactive onium salt reagents. nih.gov However, reagents like COMU have also been shown to provide good results with minimal racemization. luxembourg-bio.com

Use of Additives: Additives like HOBt and its derivatives act as activated ester intermediates, which are less prone to racemization than the initially formed activated species. peptide.com

Base Selection: The choice of base used during coupling can also influence the extent of racemization. Weaker bases or sterically hindered bases are sometimes preferred. luxembourg-bio.com

Temperature Control: Lowering the reaction temperature can help to reduce the rate of racemization. fiveable.me

Stereochemical Control with Racemic Precursors: The use of DL-amino acids inherently leads to the formation of diastereomers. While preventing racemization of the individual enantiomers during synthesis is important, the primary challenge is the separation of the resulting diastereomeric mixture. This typically requires sophisticated chromatographic techniques.

An alternative approach to control the stereochemistry would be to use stereochemically pure starting materials (e.g., L-Glu and L-Cys, or D-Glu and D-Cys) to synthesize a specific stereoisomer of the target peptide. If the desired product is a specific diastereomer, this would be the preferred synthetic route. The synthesis and stereochemical determination of peptide antibiotics containing non-canonical amino acids often rely on the synthesis of different diastereomers to identify the correct structure of the natural product. nih.gov

Mechanisms of Racemization at α-Carbon Centers in Peptide Synthesis

Racemization, the loss of stereochemical purity at the α-carbon of an amino acid, is a significant side reaction in peptide synthesis that can compromise the biological activity and purity of the final product. researchgate.net This process is particularly relevant during the synthesis of this compound, as the integrity of each chiral center is paramount. Racemization primarily occurs during the carboxyl group activation step required for peptide bond formation. nih.govacs.orgacs.orgacs.org Two principal mechanisms are responsible for this loss of stereointegrity.

The first and most predominant mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. highfine.commdpi.com This occurs when the carboxyl group of an N-protected amino acid is strongly activated. The backbone Nα can then attack the activated carboxyl, forming the cyclic oxazolone. mdpi.com The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to a planar, achiral enolate structure. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. highfine.com

The second mechanism is the direct enolization of the activated amino acid. highfine.commdpi.com In this pathway, a base directly abstracts the α-proton from the activated carboxyl group, forming an enolate without proceeding through a cyclic intermediate. mdpi.com Increasing the activation of the carboxyl group enhances the acidity of the α-proton, making it more susceptible to abstraction. slideshare.net Several factors influence the extent of racemization, including the nature of the amino acid residue (with Cysteine and Histidine being particularly susceptible), the choice of coupling reagents, solvent polarity, and the strength and concentration of the base used. slideshare.netacs.orgnih.gov

Impact of DL-Amino Acids on Synthetic Stereoselectivity

The deliberate inclusion of racemic (DL) amino acids, such as DL-γ-glutamic acid and DL-cysteine in the target compound, has a profound impact on the synthetic strategy and the nature of the final product. While standard peptide synthesis aims to maintain the stereochemical purity of L-amino acids, the use of a DL-mixture is a specific design choice, often to create peptides with enhanced stability against enzymatic degradation. lifetein.comnih.gov Peptides containing D-amino acids, particularly at the termini, have demonstrated significant resistance to proteases. lifetein.comnih.gov

The primary consequence of incorporating a DL-amino acid is the formation of a diastereomeric mixture. For example, coupling a DL-amino acid to a growing peptide chain that has a single chiral center will result in two distinct diastereomers. In the synthesis of this compound, the incorporation of DL-gGlu would first produce two diastereomers. The subsequent coupling of DL-Cys would then react with this mixture to produce a complex set of four diastereomers.

This presents a significant analytical and purification challenge. Diastereomers have different physical properties and can often be separated by chromatography, such as reverse-phase HPLC, but the process can be complex and requires careful method development. nih.gov The characterization of such mixtures also requires sophisticated analytical techniques to confirm the identity and ratio of each stereoisomer in the final product. nih.govnih.gov Therefore, while using DL-amino acids can confer desirable properties, it necessitates specialized strategies for separation and analysis.

Strategies for Suppressing Racemization during Coupling and Deprotection

Minimizing unintended racemization is crucial for controlling the stereochemical outcome of a peptide synthesis. Numerous strategies have been developed to suppress epimerization during the critical coupling and deprotection steps. These methods focus on modulating the reactivity of the system to favor peptide bond formation over proton abstraction.

During the coupling step, the choice of reagents and additives is paramount.

Coupling Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl cyanoglyoxylate-2-oxime (Oxyma) is a common and effective strategy. highfine.compeptide.com These additives react with the activated amino acid to form an active ester intermediate that is more stable and less prone to racemization via the oxazolone pathway. highfine.com

Coupling Reagents: Modern coupling reagents have been optimized to reduce racemization. For instance, phosphonium salts like BOP and PyBOP, and aminium/uronium salts like HBTU, HATU, and COMU are widely used. acs.orgluxembourg-bio.com Studies have shown that COMU and DEPBT can provide excellent results with minimal epimerization, even for racemization-prone residues. luxembourg-bio.com

Base Selection: The choice of organic base significantly affects racemization. Sterically hindered and weaker bases, such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM), are preferred over stronger, less hindered bases like diisopropylethylamine (DIPEA). acs.orgluxembourg-bio.com

Reaction Conditions: Lowering the reaction temperature can effectively limit racemization for sensitive amino acids like Cys and His, particularly in microwave-assisted synthesis. nih.gov Additionally, minimizing the pre-activation time of the carboxylic acid before adding it to the amine component can reduce the opportunity for the activated intermediate to racemize. acs.org The use of less polar solvents may also be beneficial. acs.org

During deprotection, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), certain side reactions can lead to racemization. For instance, aspartimide formation involving an aspartic acid residue is a well-known issue that can lead to epimerization. nih.gov Adding HOBt to the piperidine deprotection solution or using alternative bases like piperazine (B1678402) can help suppress this side reaction. nih.govresearchgate.net

StrategyMethodRationale/EffectReference
Coupling AdditivesHOBt, HOAtForms active esters that are less prone to racemization. peptide.com, highfine.com
OxymaPure (Ethyl 2-oxime cyanoacetate)Considered a superior, non-explosive alternative to HOBt with excellent racemization suppression. highfine.com
Copper (II) chlorideHas been used in solution and solid-phase synthesis to suppress racemization. peptide.com
Coupling ReagentsCOMU, DEPBTThird-generation uronium reagents that show high efficiency and low racemization. luxembourg-bio.com
DIC/OxymaIdentified as an effective and low-racemization coupling cocktail. researchgate.net
Base SelectionUse of hindered bases (e.g., Collidine/TMP, DMP)Steric bulk and lower basicity reduce the rate of α-proton abstraction. acs.org, luxembourg-bio.com
Avoid DIPEAIts high basicity and accessibility promote racemization. luxembourg-bio.com
Reaction ConditionsLower coupling temperatureReduces racemization rates for sensitive residues like His and Cys. nih.gov
Minimize pre-activation timeReduces the lifetime of the highly reactive, racemization-prone activated species. acs.org
DeprotectionAdd HOBt to piperidine solutionSuppresses aspartimide formation and subsequent racemization. nih.gov

Post-Synthetic Modifications of this compound (as a fragment)

Once the peptide backbone is assembled, the fragment serves as a scaffold for further functionalization. Post-synthetic modifications are key to creating probes, conjugates, and other advanced molecular constructs. The reactivity of the cysteine thiol and the potential for selective deprotection of orthogonal groups are central to these strategies.

Cysteine Thiol Reactivity and Bioconjugation Strategies

The thiol group of the cysteine residue is a uniquely reactive handle for site-specific modification due to its strong nucleophilicity and relatively low abundance in proteins. nih.gov Assuming the thiol group in the synthesized fragment is free or can be deprotected, it offers a prime site for bioconjugation.

A predominant strategy involves the Michael addition of the thiol to maleimide-functionalized molecules. nih.gov This reaction proceeds rapidly under mild conditions to form a stable succinimidyl thioether bond. nih.gov However, this linkage can exhibit limited stability in vivo, as it is susceptible to a retro-Michael reaction, which can lead to payload exchange with other biological thiols like glutathione (B108866). nih.gov Other widely used methods include alkylation with α-halocarbonyls (e.g., iodoacetamides) to form stable thioether bonds, and thiol-disulfide exchange reactions, often with pyridyl disulfide reagents, to form cleavable disulfide linkages. mdpi.comacs.org The formation of pyridine-2-thione during this exchange allows for easy reaction monitoring. acs.org More recent innovations include the use of 1,2,3-triazines for cysteine-selective modifications. nih.gov

Reaction TypeReagent ClassResulting LinkageKey FeaturesReference
Michael AdditionMaleimidesThioether (Succinimide)Fast and specific, but potentially reversible in vivo. nih.gov
Alkylationα-Halocarbonyls (e.g., Iodoacetamide)ThioetherForms a very stable, irreversible bond. mdpi.com
Thiol-Disulfide ExchangePyridyl Disulfides (PDS)DisulfideForms a reducible bond, useful for drug release. Reaction can be monitored by UV-Vis. acs.org
Thiol-Ene/Yne ReactionAlkenes/AlkynesThioetherRadical-mediated reaction, forms stable thioether bonds. acs.org
SNAr Reaction5-substituted 1,2,3-TriazinesThioetherNovel method for cysteine-specific modification, can introduce secondary reactive handles. nih.gov

Selective Functionalization via Orthogonal Protecting Group Removal

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one type of protecting group in the presence of others. fiveable.me An orthogonal set consists of protecting groups that are cleaved under distinct chemical conditions (e.g., acid vs. base vs. transition metal catalysis). nih.govresearchgate.netthieme-connect.de This principle is essential for the regioselective functionalization of complex molecules like peptides. fiveable.me

The structure this compound, as named, contains two Fmoc groups, which are not orthogonal to each other as both are base-labile. However, if this fragment were synthesized using a true orthogonal protection scheme, such as H-DL-gGlu(Aloc)-DL-Cys(Mmt)-Gly-OH, it would unlock powerful modification strategies.

The Alloc (allyloxycarbonyl) group on the glutamic acid side-chain could be selectively removed using a palladium catalyst (e.g., Pd(PPh₃)₄) without affecting the other groups. fiveable.methieme-connect.de This would expose the γ-carboxyl group for specific conjugation or modification.

The Mmt (monomethoxytrityl) group on the cysteine thiol is highly acid-labile and can be removed under very mild acidic conditions (e.g., 1% TFA in DCM), which would not cleave most other standard protecting groups. iris-biotech.denih.gov This would free the thiol for the bioconjugation reactions described previously.

Finally, the N-terminal amine, if it were protected (e.g., with a Boc group), could be deprotected with strong acid, providing a third site for modification.

This ability to deprotect and modify specific sites in any desired order is the core of the orthogonal strategy and is fundamental to building complex, multifunctional peptide constructs. nih.govthieme-connect.de

Protecting Group ClassExample(s)Cleavage ConditionsOrthogonal To
Base-LabileFmoc, Lev (Levulinoyl)Piperidine (for Fmoc); Hydrazine (for Lev)Acid-labile (Boc, Trt), Pd-labile (Alloc)
Acid-LabileBoc, Trt, Mmt, tBuTFA (strong acid); Dilute TFA (for Mmt/Trt); HFBase-labile (Fmoc), Pd-labile (Alloc)
Palladium-CatalyzedAlloc (Allyloxycarbonyl), Allyl esterPd(0) catalyst (e.g., Pd(PPh₃)₄)Acid-labile (Boc), Base-labile (Fmoc)
PhotolabileNvoc (Nitroveratryloxycarbonyl)UV Light (~350 nm)Most chemical cleavage reagents

Analytical Methodologies for Characterization and Purity Assessment of H Dl Gglu Dl Cys Fmoc N Fmoc Gly Oh

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are fundamental in the analysis of peptides, enabling the separation of the target compound from impurities and byproducts. sb-peptide.com

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both monitoring the progress of the peptide synthesis and for the purification of the final product. sb-peptide.comresearchgate.net During synthesis, HPLC can be used to track the consumption of reactants and the formation of the desired peptide, allowing for the optimization of reaction conditions. researchgate.netchemrxiv.org For instance, analytical HPLC with a linear gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) and UV detection at 220 nm is a common method for monitoring such reactions. researchgate.net

Once the synthesis is complete, preparative reverse-phase HPLC (RP-HPLC) is the primary method for purifying the crude peptide mixture. uci.edunih.gov This technique separates the target peptide from impurities such as truncated sequences, deletion sequences, and products of side reactions. sb-peptide.comlcms.cz The progress of purification can be monitored by analyzing fractions using analytical HPLC and mass spectrometry. uci.eduyoutube.com It is important to note that while HPLC is powerful, there is not always a direct correlation between the peak heights or areas of protected peptides and their actual percentage in a mixture due to differences in extinction coefficients. thermofisher.com

Below is an interactive data table summarizing typical HPLC conditions for peptide analysis:

ParameterConditionPurpose
Column C18 Reverse-PhaseSeparation based on hydrophobicity
Mobile Phase A 0.1% TFA in WaterAcidic modifier to improve peak shape
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution
Gradient Linear gradient of B into ATo elute compounds with varying polarities
Detection UV at 214 nm and 280 nmDetection of peptide bonds and aromatic residues
Flow Rate 1.0 mL/min (analytical)Standard flow for analytical separations

Mass Spectrometry (MS) for Structural Confirmation and Impurity Profiling

Mass Spectrometry (MS) is a powerful technique used in conjunction with HPLC (LC-MS) for the structural confirmation of the target peptide and the identification of impurities. sb-peptide.comlcms.czenovatia.com MS provides the molecular weight of the peptide, confirming its identity. sb-peptide.com Furthermore, tandem MS (MS/MS) can be employed to sequence the peptide by fragmenting the molecule and analyzing the resulting fragment ions. enovatia.com

Impurity profiling by LC-MS is crucial for identifying and quantifying process-related and product-related impurities. sb-peptide.comlcms.cz Process impurities can include byproducts from incomplete deprotection or side reactions during synthesis. lcms.cz Product-related impurities might arise from oxidation or deamidation. lcms.cz The combination of HPLC for separation and MS for identification allows for a comprehensive assessment of the peptide's purity. waters.com High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements, which aids in the confident identification of impurities. waters.com

Spectroscopic and Spectrometric Methods for Structural Elucidation (beyond basic identification)

Beyond basic identification, spectroscopic and spectrometric methods are employed to delve deeper into the structural intricacies of the peptide. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for the detailed structural elucidation of peptides in solution. creative-proteomics.comspectralservice.deresearchgate.net It can provide information on the connectivity of atoms, the stereochemistry of chiral centers, and the nature of chemical linkages. spectralservice.deresearchgate.net For a complex molecule like H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH, NMR is critical for confirming the presence of the gamma-glutamyl (gGlu) linkage, which is an isopeptide bond between the gamma-carboxyl group of glutamic acid and an amino group. Spin-echo NMR spectroscopy has been shown to be a reliable technique for monitoring the cleavage of γ-Glu-amino acid peptides. nih.gov

Furthermore, various 2D NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can be used to assign proton resonances to specific amino acid residues within the peptide sequence. uzh.ch NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the through-space proximity of protons, which is crucial for determining the three-dimensional conformation of the peptide. researchgate.net The analysis of coupling constants can also yield insights into the dihedral angles of the peptide backbone. researchgate.net

UV-Vis Spectrophotometry for Fmoc Monitoring

UV-Vis spectrophotometry is a straightforward and effective method for monitoring the fluorenylmethyloxycarbonyl (Fmoc) protecting groups, which are key components in the synthesis of this peptide. mdpi.comthermofisher.commostwiedzy.pl The Fmoc group has a strong chromophore that absorbs UV light, and its cleavage during synthesis can be quantitatively monitored. researchgate.nettec5usa.comthieme-connect.de

The deprotection of the Fmoc group is typically achieved using a base like piperidine (B6355638), which leads to the formation of a dibenzofulvene-piperidine adduct. mdpi.comthermofisher.commostwiedzy.pl This adduct has a characteristic UV absorbance maximum around 301 nm. researchgate.net By measuring the absorbance of the reaction solution at this wavelength, the extent of Fmoc deprotection can be determined, which in turn provides an estimate of the coupling efficiency in the previous step of solid-phase peptide synthesis. researchgate.netthieme-connect.de This method is widely used in automated peptide synthesizers to monitor the synthesis process in real-time. tec5usa.comthieme-connect.de

The following table outlines the key parameters for Fmoc monitoring using UV-Vis spectrophotometry:

ParameterValueReference
Wavelength for Adduct ~301 nm researchgate.net
Deprotection Reagent 20% Piperidine in DMF mdpi.comthermofisher.com
Molar Extinction Coefficient (ε) at ~301 nm ~7800 M⁻¹cm⁻¹ mdpi.commostwiedzy.pl

Enantiomeric Purity Assessment Techniques for DL-Constituents

Given that the subject compound contains DL-amino acids, assessing its enantiomeric purity is of critical importance. nih.govsigmaaldrich.com The presence of the incorrect enantiomer can significantly impact the biological activity and properties of the peptide. nih.gov

Several techniques are available for determining the enantiomeric purity of peptides and their constituent amino acids. nih.govcat-online.com A common approach involves the hydrolysis of the peptide into its individual amino acids, followed by chiral chromatography. nih.govcat-online.com Gas chromatography (GC) or HPLC using a chiral stationary phase can then separate the D- and L-enantiomers of each amino acid, allowing for their quantification. cat-online.comnih.gov

Chiral derivatizing agents, such as Marfey's reagent or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), can be used to form diastereomers that are more easily separated on a standard achiral column. acs.orgnih.gov Trapped ion mobility spectrometry (TIMS) coupled with mass spectrometry has also emerged as a powerful technique for the rapid separation of diastereomeric derivatives of amino acids. acs.org It is important to consider that the hydrolysis step itself can induce some level of racemization, which must be accounted for in the analysis. cat-online.com

The table below summarizes some of the techniques used for enantiomeric purity assessment:

TechniquePrincipleKey Features
Chiral HPLC Separation of enantiomers on a chiral stationary phase. sigmaaldrich.comsigmaaldrich.comDirect analysis of underivatized amino acids is possible. sigmaaldrich.com
Chiral GC-MS Separation of volatile, derivatized enantiomers on a chiral GC column, followed by mass spectrometric detection. cat-online.comscite.aiHigh sensitivity and resolution. scite.ai
Derivatization with Chiral Reagents Formation of diastereomers with distinct physicochemical properties that can be separated by standard chromatography. nih.govacs.orgAllows for the use of achiral columns. nih.gov
Trapped Ion Mobility Spectrometry (TIMS) Separation of ions based on their size, shape, and charge in the gas phase. acs.orgFast separation of diastereomeric ions. acs.org

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
This compound(2S)-2-amino-5-(((2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)propyl)amino)-5-oxopentanoic acid
FmocFluorenylmethyloxycarbonyl
GlyGlycine (B1666218)
CysCysteine
gGlugamma-Glutamic acid
TFATrifluoroacetic acid
DMFDimethylformamide
HPLCHigh-Performance Liquid Chromatography
MSMass Spectrometry
NMRNuclear Magnetic Resonance
UV-VisUltraviolet-Visible
FLEC(+)-1-(9-Fluorenyl)ethyl Chloroformate
COSYCorrelation Spectroscopy
TOCSYTotal Correlation Spectroscopy
NOESYNuclear Overhauser Effect Spectroscopy
GCGas Chromatography
TIMSTrapped Ion Mobility Spectrometry

Role As a Synthetic Building Block or Precursor in Advanced Peptide Chemistry

Integration into Complex Peptide Architectures

The design of this compound facilitates its use in solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptides. thermofisher.com The Fmoc groups provide temporary protection of reactive sites, allowing for sequential and controlled elongation of the peptide chain. nih.govpeptide.com

The core of the compound is γ-glutamyl-cysteinyl-glycine, the sequence of the vital biological tripeptide, glutathione (B108866) (GSH). nih.gov The γ-linkage between glutamic acid and cysteine is a key feature that distinguishes it from standard peptides, where linkage occurs through the α-carboxyl group. This non-standard linkage is crucial for the biological activity of many natural peptides and their resistance to degradation. The synthesis of γ-glutamyl peptides can be achieved through both enzymatic and chemical methods. nih.govnih.gov

H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH serves as a ready-to-use building block for incorporating this γ-glutamyl motif. It can be used to synthesize analogs of glutathione or other γ-glutamyl-containing peptides, which are studied for their antioxidant, detoxification, and signaling roles. nih.gov By using this pre-formed tripeptide block, chemists can avoid the complexities of selectively forming the γ-peptide bond during a multi-step synthesis. The presence of racemic (DL) glutamic acid and cysteine further allows for the creation of a diverse library of stereoisomers, enabling the exploration of structure-activity relationships in peptidomimetics designed to mimic or modulate the functions of natural γ-glutamyl peptides.

Table 1: Examples of Naturally Occurring and Synthetically Studied γ-Glutamyl Peptides

Peptide NameSequenceSource/ContextKey Finding
Glutathione (GSH)γ-Glu-Cys-GlyUbiquitous in eukaryotesCentral to cellular antioxidant defense and detoxification. nih.gov
γ-Glu-Val-Glyγ-Glu-Val-GlySaccharomyces cerevisiaeSynthesized as a byproduct of glutathione biosynthesis pathways. nih.gov
γ-Glu-Tryptophanγ-Glu-TrpSynthesized enzymaticallyExhibits strong antioxidant activity. nih.gov
Ophthalmic Acidγ-Glu-Abu-GlyCalf lensesSynthesized via the same enzymatic pathway as glutathione. nih.gov

The structure of this compound is well-suited for creating structurally complex peptides, such as branched and cyclic variants. The cysteine residue, with its thiol side chain, is a key component for cyclization through the formation of a disulfide bridge. The Fmoc protecting group on the cysteine side chain (Cys(Fmoc)) would need to be selectively removed to expose the thiol group, which can then be oxidized to form a disulfide bond with another cysteine residue within the same peptide chain (intramolecular) or with a separate peptide (intermolecular).

Furthermore, branched peptides can be synthesized using amino acids with orthogonally protected side chains. rsc.orgbiosyn.com In this building block, the free α-amino group of the N-terminal γ-glutamic acid provides a point for linear chain elongation. Simultaneously, after selective deprotection, the side chains of the constituent amino acids could serve as attachment points for new peptide chains, leading to branched structures. For instance, if a diaminopropanoic acid were included in the sequence, its side-chain amine could be used as a branching point after removal of a protecting group like Dde. biosyn.com This multi-functionality makes the compound a powerful tool for constructing peptides with defined three-dimensional architectures.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties like stability and bioavailability. nih.govresearchgate.net The γ-glutamyl-cysteinyl-glycine scaffold of this building block is an excellent starting point for designing mimetics due to the biological importance of glutathione. nih.gov

The dual Fmoc protection scheme allows for its direct use in SPPS to build larger peptidomimetic structures or to conjugate it to other molecules, such as fluorophores, affinity tags, or drug molecules, to create research probes. The Fmoc group on the glycine (B1666218) nitrogen can be removed to allow for C-terminal elongation, while the free N-terminus on the glutamic acid allows for N-terminal elongation or modification. This versatility enables the synthesis of probes for studying enzyme-substrate interactions, cellular uptake, or the mechanisms of action of glutathione-related pathways.

Precursor in Mechanistic Studies of Peptide Assembly and Interactions

The racemic nature of the glutamic acid and cysteine residues in this compound makes it particularly valuable for investigating the physical principles that govern peptide structure and assembly.

Chirality is a fundamental property that dictates how peptides fold and self-assemble into higher-order structures like nanofibers, nanotubes, and hydrogels. nih.govnih.gov While peptides in nature are composed almost exclusively of L-amino acids, synthetic peptides containing D-amino acids or racemic mixtures exhibit unique assembly behaviors.

Using a building block that contains a DL-racemic mixture allows researchers to systematically study the impact of heterochirality. It has been shown that mixing enantiomers (L- and D-forms) can alter the kinetics and morphology of self-assembly. nih.gov For example, heterochiral peptides containing alternating D- and L-amino acids can form more stable and well-ordered nanostructures than their homochiral (all-L or all-D) counterparts. nih.govacs.org The incorporation of this racemic building block into a peptide sequence would generate a mixture of diastereomers, each with a unique three-dimensional shape, leading to complex self-assembly landscapes that can be studied using techniques like electron microscopy and circular dichroism. acs.orgpnas.org

Table 2: Influence of Chirality on Peptide Self-Assembly

Peptide SystemChiralityObserved Assembly BehaviorReference
Lipidated TripeptidesHomochiral (all L)Self-assemble into nanofibers at basic pH. nih.govacs.org
Lipidated TripeptidesHeterochiral (L, D, D)Self-assemble into nanotapes and nanotubes at basic pH. nih.govacs.org
Cyclo-(YA)Homochiral (L, L)Forms nanotubes and nanowires. nih.gov
Cyclo-(YDA)Heterochiral (D, L)Forms microtubes. nih.gov
Amyloid PeptidesL- and D-stereoisomersExhibit stereospecific self-assembly (L-forms seed L-fibrils only). nih.gov

The incorporation of racemic amino acids is a powerful strategy for probing peptide structure and function. ingentaconnect.comnih.gov Introducing D-amino acids into an L-peptide can disrupt or alter secondary structures like α-helices and β-sheets, providing insight into the conformational requirements for a peptide's biological activity. nih.gov A significant advantage of including D-amino acids is the enhanced stability of the resulting peptide against enzymatic degradation by proteases, which are typically specific for L-amino acid sequences. nih.gov

When this compound is used in a synthesis, it generates a library of diastereomeric peptides. researchgate.net These diastereomers can be separated and tested individually to assess how the stereochemistry at the glutamic acid and cysteine positions affects biological function, such as receptor binding or enzyme inhibition. This approach can lead to the discovery of peptide analogs with improved therapeutic potential due to their longer half-life in biological systems. youtube.com

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of intricately protected peptides is often reliant on methods that generate substantial chemical waste and utilize hazardous materials. advancedchemtech.com Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) are the foundational techniques, but they traditionally involve large quantities of organic solvents like dimethylformamide (DMF) and reagents that are difficult to dispose of. advancedchemtech.comacs.org Research indicates that 80-90% of waste from peptide synthesis comes from the numerous washing and purification steps required. advancedchemtech.com Consequently, a primary research directive is the evolution toward greener and more efficient synthetic protocols.

Key areas of development include:

Green Solvents and Reagents: A major push is to replace hazardous solvents with more environmentally benign alternatives. advancedchemtech.com Water is an ideal green solvent, and new strategies are being developed to make peptide synthesis compatible with aqueous conditions. advancedchemtech.comresearchgate.netnih.gov This includes the design of water-soluble protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which is a sulfonated derivative of Fmoc that enables peptide assembly in water. researchgate.netnih.govresearchgate.net Other solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethanol (B145695) are also being explored as greener alternatives to DMF. advancedchemtech.comacs.org

Process Optimization: Moving from traditional batch processes to continuous flow systems is a promising strategy to reduce the consumption of excess reagents and solvents. advancedchemtech.com Furthermore, optimizing reaction conditions to improve yields and reduce the number of purification steps is critical. This includes the development of protocols that avoid trifluoroacetic acid (TFA) for peptide cleavage, thus minimizing hazardous waste generation. advancedchemtech.com

Protecting Group Strategy: The Fmoc group is a cornerstone of modern peptide synthesis, valued for its stability under acidic conditions and easy removal with a mild base like piperidine (B6355638). youtube.com However, research continues into novel protecting groups for specific applications. For cysteine, a variety of protecting groups like Trityl (Trt), Methoxytrityl (Mmt), and others are used to prevent unwanted side reactions, and the development of new, orthogonally cleavable groups remains an active field. researchgate.netnih.govnih.gov

Table 1: Comparison of Conventional vs. Sustainable Peptide Synthesis Strategies

Feature Conventional Approach (e.g., Fmoc-SPPS) Emerging Sustainable Approach
Primary Solvent Dimethylformamide (DMF), Dichloromethane (B109758) (DCM) advancedchemtech.comacs.org Water, Ethanol, 2-MeTHF advancedchemtech.comacs.org
Protecting Group Standard Fmoc, Boc researchgate.net Water-compatible groups (e.g., Smoc) researchgate.netnih.gov
Deprotection Reagent Piperidine in DMF advancedchemtech.com 4-methylpiperidine (4-MP) for reduced hazard advancedchemtech.com
Cleavage Cocktail Trifluoroacetic Acid (TFA) with scavengers advancedchemtech.com TFA-free cleavage protocols advancedchemtech.com

| Process Type | Batch processing advancedchemtech.com | Continuous flow systems advancedchemtech.com |

Exploration of Novel Applications as a Precursor for Advanced Materials in Chemical Biology

The unique structural characteristics of Fmoc-modified peptides make them ideal building blocks for the self-assembly of functional biomaterials. rsc.org The inherent hydrophobicity and aromaticity of the Fmoc group can drive the association of individual peptide molecules into larger, ordered structures like hydrogels, nanofibers, and other nanomaterials. rsc.org

The specific sequence and stereochemistry of the peptide component, such as the DL-configuration in H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH, add another layer of control over the material's final properties. Future research in this area will likely focus on:

Controlled Self-Assembly: Investigating how the sequence of D- and L-amino acids influences the morphology and mechanical properties of the resulting materials. Peptides composed of alternating L- and D-amino acids have been shown to form unique secondary structures, such as α-sheets, which could lead to materials with novel characteristics. nih.gov

Functional Materials: Leveraging the properties of the constituent amino acids. The presence of a cysteine residue, for example, offers a reactive thiol group that can be used for post-assembly modification, disulfide bond formation for cross-linking, or for conjugating other molecules like drugs or imaging agents. researchgate.net

Biomedical Applications: Developing these self-assembled materials for applications in drug delivery, tissue engineering (cell cultivation), and as bio-templates for the synthesis of inorganic materials. rsc.org The biocompatibility of peptides makes them particularly attractive for these uses.

Advancements in Analytical Techniques for Complex Peptide Derivatives

The structural complexity of molecules like this compound presents significant analytical challenges. The presence of diastereomers—isomers with the same mass but different spatial arrangements—requires sophisticated techniques for their separation and characterization. dntb.gov.ua

Future advancements will focus on improving the resolution, sensitivity, and speed of analytical methods for these complex derivatives.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), remains the most widely used method for separating peptide diastereomers. dntb.gov.uanih.govamericanpeptidesociety.org Research continues on developing novel stationary phases and mobile phase conditions to improve the resolution of closely related isomers. nih.gov

Mass Spectrometry (MS): While mass spectrometry is indispensable for determining the molecular weight and sequence of peptides, it generally cannot distinguish between stereoisomers (enantiomers or diastereomers) because they have identical mass-to-charge ratios. nih.gov However, MS coupled with chromatographic techniques (LC-MS) is a powerful tool for identifying components of a complex mixture after separation. ijpsjournal.com

Spectroscopic and Advanced Methods: Circular Dichroism (CD) spectroscopy is used to gain insight into the secondary structure of peptides, which can be different for diastereomers. ijpsjournal.comijsra.net A cutting-edge technique showing great promise is nanopore technology. Recent studies have demonstrated that nanopore currents can distinguish between peptide enantiomers and diastereomers that are invisible to conventional MS, offering a new avenue for rapid and cost-effective analysis. nih.govacs.org

Table 3: Overview of Analytical Techniques for Complex Peptide Derivatives

Technique Principle Application for DL-Peptides Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. americanpeptidesociety.org The primary method for separating and quantifying diastereomers, which often have different retention times. dntb.gov.uanih.gov Can be challenging to find conditions that resolve very similar isomers. nih.gov
Mass Spectrometry (MS) Measures mass-to-charge ratio to determine molecular weight and sequence. ijpsjournal.com Confirms the mass and elemental composition of the synthesized peptide. Cannot differentiate between stereoisomers (e.g., L- vs. D-amino acids) on its own. nih.govacs.org
Circular Dichroism (CD) Measures differential absorption of circularly polarized light to analyze secondary structure. ijpsjournal.comijsra.net Detects conformational differences between diastereomeric peptides. nih.gov Provides information on average structure, not specific residue configurations.

| Nanopore Technology | Measures changes in ionic current as a molecule passes through a nanopore. nih.gov | Can distinguish between diastereomers and even single D-amino acid substitutions that are identical in mass. nih.govacs.org | An emerging technology; further development is needed for widespread application. |

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing coupling efficiency when incorporating H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Use coupling reagents such as PyBOP®/DIPEA or HATU for sterically hindered residues, as demonstrated in Fmoc-SPPS protocols. For example, HATU improved coupling yields in challenging sequences like the prion peptide (106–126) by reducing deletion byproducts . Monitor reaction completion via Kaiser tests or HPLC. Adjust molar excess (3–5 equivalents) of the amino acid derivative to compensate for steric hindrance from the dual Fmoc protection on cysteine and glycine residues .

Q. How does the dual Fmoc protection on cysteine and glycine residues influence the stability and solubility of this compound during synthesis?

  • Methodological Answer : The Fmoc groups enhance solubility in organic solvents (e.g., DMF, DCM) but may reduce aqueous solubility. Pre-dissolve the compound in DMF with gentle heating (37°C) and sonication to avoid aggregation . For long-term storage, maintain the powder at -20°C in anhydrous conditions to prevent hydrolysis of the Fmoc groups .

Q. What analytical techniques are most reliable for confirming the purity and identity of this compound post-synthesis?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (260 nm for Fmoc absorbance) to assess purity (>99% recommended for SPPS). Confirm molecular weight via high-resolution mass spectrometry (HRMS). For structural validation, employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify deprotection efficiency and absence of racemization, particularly at the DL-gGlu and DL-Cys positions .

Advanced Research Questions

Q. How can pH and temperature be modulated to control the self-assembly behavior of this compound into hydrogels or fibrous structures?

  • Methodological Answer : The dual Fmoc groups enable pH-responsive self-assembly via π-π stacking and hydrogen bonding. At neutral pH (7.4), fibrillar hydrogels form due to deprotonation of carboxyl groups, while acidic conditions (pH < 5) promote organic gelation. Use dynamic light scattering (DLS) and TEM to monitor morphology transitions. Optimize gelation kinetics by adjusting ionic strength (e.g., PBS vs. water) and thermal annealing (e.g., 60°C for 1 hour) .

Q. What strategies resolve discrepancies between spectroscopic data (e.g., CD, FTIR) and molecular dynamics (MD) simulations when analyzing the secondary structure of this compound assemblies?

  • Methodological Answer : Cross-validate CD spectra (e.g., β-sheet signatures at 218 nm) with FTIR amide I band deconvolution (1600–1700 cm1^{-1}). If simulations predict α-helical content but experiments indicate β-sheets, re-exclude solvent effects in MD parameters. Use thioflavin T fluorescence to confirm amyloid-like fibril formation. Reconcile contradictions by repeating experiments under controlled humidity and temperature .

Q. How can the dual Fmoc protection in this compound be leveraged to mitigate aggregation during peptide chain elongation in SPPS?

  • Methodological Answer : Introduce pseudoproline dipeptides (e.g., Fmoc-Ile-(Dmb)Gly-OH) at aggregation-prone positions to disrupt β-sheet formation. For sequences with multiple glycine residues, use Fmoc-(Dmb)Gly-OH derivatives to reduce chain association. Employ microwave-assisted SPPS to enhance coupling efficiency and reduce cycle times, minimizing exposure to aggregation-prone intermediates .

Q. What are the implications of incomplete Fmoc deprotection on the bioactivity of peptides containing this compound?

  • Methodological Answer : Residual Fmoc groups can sterically block receptor binding or enzymatic cleavage. Quantify deprotection efficiency via UV-Vis spectroscopy (absorption at 301 nm for dibenzofulvene-piperidine adducts). If residual Fmoc exceeds 5%, re-treat with 20% piperidine in DMF for extended durations (10–15 minutes) or use alternative bases like DBU for sterically hindered sites .

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